Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone
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Overview
Description
Phenyl(5-phenyloxazol-2-yl)methanone is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol It is characterized by the presence of a phenyl group attached to a 5-phenyloxazol-2-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(5-phenyloxazol-2-yl)methanone typically involves the condensation of benzoyl chloride with 2-aminophenol, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production methods for Phenyl(5-phenyloxazol-2-yl)methanone are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl(5-phenyloxazol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized aromatic compounds.
Scientific Research Applications
Phenyl(5-phenyloxazol-2-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(5-phenyloxazol-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The compound’s effects are likely mediated through its ability to form stable complexes with these targets, leading to changes in their activity.
Comparison with Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Indole Derivatives: Known for their diverse biological applications, including antiviral and anticancer activities.
Oxazole Derivatives: Similar in structure, these compounds are studied for their antimicrobial and antifungal properties.
Uniqueness: Phenyl(5-phenyloxazol-2-yl)methanone is unique due to its specific combination of a phenyl group and an oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
31970-74-8 |
---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
phenyl-(5-phenyl-1,3-oxazol-2-yl)methanone |
InChI |
InChI=1S/C16H11NO2/c18-15(13-9-5-2-6-10-13)16-17-11-14(19-16)12-7-3-1-4-8-12/h1-11H |
InChI Key |
GELOLSPOTXOQFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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